molecular formula C17H19N3O3S B2744457 (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1798412-60-8

(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No. B2744457
CAS RN: 1798412-60-8
M. Wt: 345.42
InChI Key: CXLXGTCCFLECID-GXDHUFHOSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, the piperidine ring, and the styrylsulfonyl group in separate steps, followed by their combination. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The “E” in the name suggests that the compound has a certain stereochemistry, specifically around a carbon-carbon double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridazine ring, the piperidine ring, and the styrylsulfonyl group. Each of these groups has distinct chemical properties that would affect how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms might make it a base, and the carbon-carbon double bond might make it reactive .

Scientific Research Applications

Antimicrobial Applications

Several studies have explored the antimicrobial potential of compounds related to "(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine". For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been prepared and shown to possess antimicrobial activity against a range of pathogens. These compounds, which include derivatives of piperidine, have been found to be active against both gram-positive and gram-negative bacteria, showcasing their potential in addressing antibiotic resistance issues (Ammar et al., 2004), (Tucker et al., 1998).

Synthesis and Evaluation of Heterocyclic Compounds

The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been a significant area of research. These studies have led to the creation of pyran, pyridine, and pyridazine derivatives, aiming to develop new antibacterial agents. Such research emphasizes the versatility of these compounds in generating a broad range of heterocyclic derivatives with potential therapeutic applications (Azab et al., 2013).

Anticancer and Antifungal Activity

Research into sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety has highlighted their potential in antimicrobial, antifungal, and antimalarial applications. These compounds have been screened for their in vitro activity against various pathogens, indicating their broad-spectrum therapeutic potential (Bhatt et al., 2016).

Supramolecular Complexes

Studies on supramolecular complexes of sulfadiazine and pyridines have explored the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary. These investigations provide insight into the structural versatility of sulfonamide compounds and their potential for creating novel materials with specific chemical and physical properties (Elacqua et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain receptors or enzymes in the body. If it’s a dye, it might interact with light in a certain way to produce a specific color .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a strong base, it might be corrosive. If it’s reactive, it might be flammable .

Future Directions

The future directions for research on this compound would depend on its intended use and its properties. For example, if it’s a potential drug, researchers might study its effects in animal models or clinical trials .

properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,14-10-15-5-2-1-3-6-15)20-12-8-16(9-13-20)23-17-7-4-11-18-19-17/h1-7,10-11,14,16H,8-9,12-13H2/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLXGTCCFLECID-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine

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